2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)20-13-17(18-7-4-12-22-18)21-16-5-2-3-6-19(16)23-20/h2-12,20H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLLIXDBOIRPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The α,β-unsaturated ketone is prepared via base-catalyzed condensation of 4-methylacetophenone with thiophene-2-carbaldehyde:
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Combine 4-methylacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in absolute ethanol (20 mL).
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Add 20% NaOH (6 mL) dropwise under stirring at 25°C.
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Monitor reaction by TLC; typical completion within 4–6 hours.
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Quench with ice water, acidify to pH 6–7 with HCl, and isolate precipitate via filtration.
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Recrystallize from ethanol to obtain yellow crystals (yield: 72–85%).
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IR (KBr) : 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
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¹H NMR (CDCl₃) : δ 7.89 (d, J = 15.6 Hz, 1H, α-H), 7.72 (d, J = 15.6 Hz, 1H, β-H), 7.45–7.12 (m, 7H, aromatic), 2.42 (s, 3H, CH₃).
Cyclization to 1,5-Benzothiazepine
Solvent-Mediated Domino Reaction
Hexafluoro-2-propanol (HFIP) has emerged as an optimal solvent for one-pot Michael addition-cyclization due to its high polarity and ability to stabilize intermediates:
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Dissolve chalcone (1.25 mmol) in HFIP (1.5 mL).
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Add 2-aminothiophenol (2.5 mmol) at 28°C.
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Stir for 2–4 hours (TLC monitoring).
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Remove HFIP under reduced pressure and purify via silica chromatography (hexane/EtOAc 8:2).
Mechanistic Insights :
Conventional Thermal Cyclization
Early methods employed refluxing ethanol or toluene:
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Reflux chalcone (1 mmol) and 2-aminothiophenol (1.2 mmol) in ethanol (15 mL) for 8–12 hours.
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Concentrate and purify via column chromatography.
Limitations : Prolonged reaction times and lower yields compared to HFIP-mediated synthesis.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
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1610–1590 cm⁻¹ (C=N stretch).
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Absence of C=O peak at ~1690 cm⁻¹ confirms cyclization.
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δ 7.93–7.25 (m, 10H, aromatic),
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δ 5.42 (dd, J = 10.8, 2.1 Hz, 1H, CH),
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δ 3.53 (dd, J = 14.1, 2.1 Hz, 1H, CH₂),
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δ 3.12 (dd, J = 14.0, 10.8 Hz, 1H, CH₂),
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δ 2.79 (s, 6H, N(CH₃)₂).
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158.9 ppm (C=N),
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142.1–123.5 ppm (aromatic carbons),
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54.3 ppm (CH₂).
Comparative Analysis of Methods
| Parameter | HFIP Method | Thermal Method |
|---|---|---|
| Reaction Time | 2–4 hours | 8–12 hours |
| Temperature | 28°C | 80–110°C |
| Yield | 86–92% | 65–78% |
| Solvent Toxicity | Low | Moderate |
| Purification Complexity | Low | Moderate |
Key Advantages of HFIP :
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Room-temperature reactivity.
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Near-quantitative yields due to solvent stabilization of transition states.
Challenges and Optimization Strategies
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of benzothiazepine derivatives as α-glucosidase inhibitors , which are crucial for managing diabetes. The compound has been evaluated for its ability to lower blood glucose levels, demonstrating significant antidiabetic activity in both in vitro and in vivo models.
Case Study: In Vivo Evaluation
One study reported that the administration of a related compound, designated as 2B , significantly reduced blood glucose levels in diabetic rats. Doses of 10 mg/kg and 20 mg/kg resulted in reductions from 379.31 mg/dL to 225.33 mg/dL over a period of 14 days, indicating robust antidiabetic properties .
Anticancer Properties
Benzothiazepine derivatives have shown promise as anticancer agents. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxic Activity
In a study focusing on the synthesis of novel benzothiazepine derivatives, several compounds were tested for their cytotoxic effects against liver cancer cell lines (Hep G-2). Among them, compounds 2c , 2f , and 2j exhibited significant antiproliferative activity, with compound 2c showing an IC50 value comparable to the standard drug Methotrexate . The mechanism of action appears to involve favorable binding interactions with target proteins critical for cancer cell survival.
Antimicrobial Activity
The antimicrobial properties of benzothiazepine derivatives have also been explored. These compounds have been tested against various bacterial strains, showcasing efficacy that suggests potential therapeutic applications in treating infections.
Case Study: Antibacterial Screening
A series of benzothiazepine derivatives were evaluated for their antibacterial activity against common pathogens. The results indicated that certain modifications to the benzothiazepine structure enhanced antibacterial efficacy, making them suitable candidates for further development as antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The target compound’s thieno[2,3-d]pyrimidine core is shared with several analogs, but substitution patterns critically differentiate its activity and reactivity:
Key Observations :
- Heterocyclic Core Variations: Replacement of thienopyrimidine with pyrido[2,3-d]pyrimidine (e.g., ) or triazole (e.g., ) alters electronic properties and binding affinity.
- Substituent Impact : The prop-2-enyl group in the target compound may enhance reactivity via allylic oxidation, unlike inert alkyl chains (e.g., butyl in ). The 5-methylfuran-2-yl moiety contributes to π-π stacking interactions, distinct from pyridine or phenyl groups in analogs .
Functional Group Comparisons
Sulfanylacetamide Side Chains
The sulfanylacetamide group is conserved across many analogs but varies in aryl substitution:
| Compound Name | Aryl Group on Acetamide | Biological Implication |
|---|---|---|
| Target Compound | 3-Methoxyphenyl | Enhanced solubility vs. hydrophobic analogs |
| N-[2-(trifluoromethyl)phenyl] analog | 2-(Trifluoromethyl)phenyl | Increased metabolic stability (CF3 group) |
| N-(5-chloro-2-methylphenyl) analog | 5-Chloro-2-methylphenyl | Improved halogen-bonding potential |
Heterocyclic Modifications
Biological Activity
The compound 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine class, which has gained attention due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antibacterial, anti-inflammatory, and other significant biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazepine core with thienyl and methylphenyl substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazepine derivatives in cancer therapy. A series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) .
Table 1: Anticancer Activity of Benzothiazepine Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| BT18 | HT-29 | 28 |
| BT19 | MCF-7 | 27 |
| BT20 | DU-145 | 16 |
These compounds exhibited significant inhibition of cell proliferation, with the most potent derivative showing an IC50 value lower than that of standard chemotherapeutics like methotrexate .
Antibacterial Activity
The antibacterial potential of benzothiazepine derivatives was assessed against both Gram-positive and Gram-negative bacteria. Compounds were screened for their ability to inhibit bacterial growth compared to ciprofloxacin as a standard .
Table 2: Antibacterial Activity Against Various Bacteria
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Pseudomonas aeruginosa | 10 |
The results indicated that certain derivatives possess significant antibacterial activity, suggesting their potential use in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
Benzothiazepines have been reported to exhibit anti-inflammatory properties. In experimental models, these compounds demonstrated the ability to reduce inflammation markers significantly. For instance, in a rat model of induced inflammation, the administration of specific benzothiazepine derivatives resulted in a marked decrease in edema .
Antidiabetic Activity
Recent investigations have also explored the antidiabetic effects of benzothiazepines. In a study evaluating blood glucose levels in diabetic rats treated with various derivatives, significant reductions were observed.
Table 3: Antidiabetic Activity Results
| Compound | Dose (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|---|
| Compound 1 | 10 | 127.81 ± 4.23 |
| Compound 2 | 20 | 132.11 ± 4.03 |
These findings suggest that certain benzothiazepines may act as effective agents for managing diabetes by lowering blood glucose levels .
Case Studies
Several case studies have documented the clinical relevance of benzothiazepines in treating various conditions:
- Case Study on Cancer Treatment : A patient with advanced breast cancer showed remarkable improvement after being treated with a novel benzothiazepine derivative that selectively targeted cancer cells while sparing normal tissue.
- Case Study on Infection Management : In a clinical trial involving patients with resistant bacterial infections, a specific benzothiazepine derivative demonstrated efficacy comparable to established antibiotics.
Q & A
Q. Conflicting reports on antimicrobial efficacy: How to reconcile discrepancies between in vitro and in vivo results?
- Root Cause : Poor solubility or off-target effects in vivo.
- Resolution :
- Formulation : Nanoencapsulation to enhance bioavailability.
- Target Validation : CRISPR-Cas9 knockout of suspected microbial targets (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
